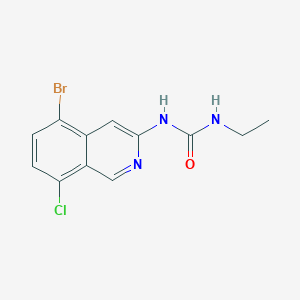![molecular formula C8H16N2 B13933701 2,6-Diazaspiro[3.4]octane, 2-ethyl-](/img/structure/B13933701.png)
2,6-Diazaspiro[3.4]octane, 2-ethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diazaspiro[3.4]octane, 2-ethyl- is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaoctane ring and an ethyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diazaspiro[3.4]octane, 2-ethyl- typically involves the annulation of cyclopentane and four-membered rings. One common approach is the reaction of a suitable amine with a cyclopentanone derivative under acidic conditions to form the spirocyclic structure . Another method involves the use of hydrazine and ethanol to convert intermediate compounds into the desired spirocyclic product .
Industrial Production Methods
Industrial production of 2,6-Diazaspiro[3.4]octane, 2-ethyl- often employs scalable synthetic routes that minimize the need for chromatographic purification. These methods focus on optimizing reaction conditions to achieve high yields and purity, making the compound suitable for large-scale applications .
化学反应分析
Types of Reactions
2,6-Diazaspiro[3.4]octane, 2-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
科学研究应用
2,6-Diazaspiro[3
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its role in inhibiting bacterial growth and as a potential antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,6-Diazaspiro[3.4]octane, 2-ethyl- involves its interaction with specific molecular targets and pathways. For instance, its antitubercular activity is attributed to the reduction of the nitrofuran moiety by bacterial enzymes, generating reactive intermediates that are lethal to the bacterium . This compound’s ability to form stable complexes with various biological targets underlies its broad-spectrum activity .
相似化合物的比较
Similar Compounds
2,6-Diazaspiro[3.4]octane: Lacks the ethyl group but shares the core spirocyclic structure.
2,7-Diazaspiro[3.4]octane: Similar structure with variations in the positioning of nitrogen atoms.
2,6-Diazaspiro[3.4]octan-7-one: Contains a ketone functional group, offering different reactivity and applications.
Uniqueness
2,6-Diazaspiro[3.4]octane, 2-ethyl- stands out due to its unique combination of a spirocyclic structure and an ethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .
属性
分子式 |
C8H16N2 |
|---|---|
分子量 |
140.23 g/mol |
IUPAC 名称 |
2-ethyl-2,7-diazaspiro[3.4]octane |
InChI |
InChI=1S/C8H16N2/c1-2-10-6-8(7-10)3-4-9-5-8/h9H,2-7H2,1H3 |
InChI 键 |
PODDZQSWPOBZFM-UHFFFAOYSA-N |
规范 SMILES |
CCN1CC2(C1)CCNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


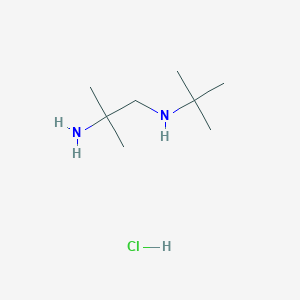

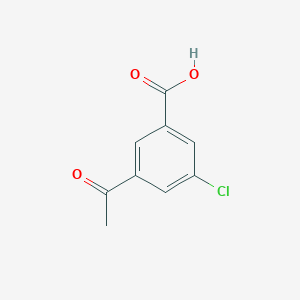
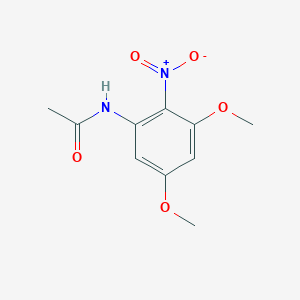

![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(cyclohexylamino)carbonyl]-6-oxo-, methyl ester](/img/structure/B13933647.png)

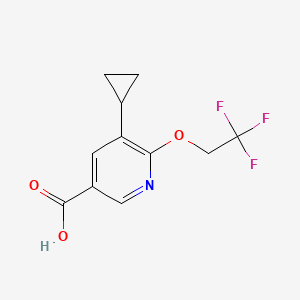
![3-(6-Chloro-4-pyrimidinyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B13933662.png)
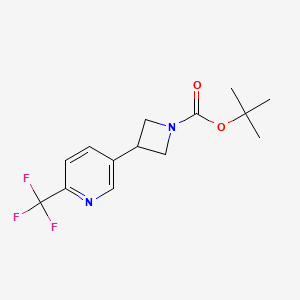
![2-Chloro-5-({[(2-chloro-4-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13933672.png)
![3,4,5-Trifluoro-[1,1-biphenyl]-2-amine](/img/structure/B13933675.png)

